molecular formula C8H12O3 B3228438 trans,trans-3-Hydroxyocta-4,6-dienoic acid CAS No. 1263035-70-6

trans,trans-3-Hydroxyocta-4,6-dienoic acid

Cat. No.: B3228438
CAS No.: 1263035-70-6
M. Wt: 156.18 g/mol
InChI Key: PUQBMOSUDAFZDM-MQQKCMAXSA-N
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Description

Significance of Hydroxy-Dienoic Acids in Biological Systems

Hydroxy fatty acids, as a class, play crucial roles in biological systems. They are often products of the oxygenation of polyunsaturated fatty acids and can act as signaling molecules in inflammatory processes and other physiological pathways. Short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate, and butyrate, are well-known metabolites produced by gut microbiota and are vital for intestinal health and host energy metabolism. frontiersin.orgmdpi.comnih.govnih.gov They can improve gut barrier function, regulate the immune system, and inhibit the growth of pathogens. frontiersin.org

While the biological significance of the specific C8 compound trans,trans-3-Hydroxyocta-4,6-dienoic acid is not documented, other short-chain hydroxy fatty acids have been studied for their biological activities. For instance, butyric acid is a critical energy source for colonocytes and has immunomodulatory effects. wikipedia.org The production of various hydroxy fatty acids from the enzymatic oxidation of lipids can also contribute to the aroma profiles of foods, such as beef. nih.gov The general roles of these related compounds underscore the potential, though unconfirmed, for other short-chain hydroxy fatty acids to possess biological activity.

Historical Perspective of Research on Related Octadienoic Acid Structures

The historical study of fatty acids has been a cornerstone of biochemistry. The synthesis and characterization of various fatty acid structures have been pivotal in understanding their metabolism and function. General synthetic methods for producing 2-trans-polyenoic fatty acids and 3-hydroxy-polyenoic acids have been described in the literature, providing pathways for creating a variety of these molecules for study. nih.gov However, a specific historical research trajectory for this compound is not apparent from available records. Research has often focused on longer-chain or more biologically prevalent unsaturated and hydroxylated fatty acids.

Data Tables

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4E,6E)-3-hydroxyocta-4,6-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-3-4-5-7(9)6-8(10)11/h2-5,7,9H,6H2,1H3,(H,10,11)/b3-2+,5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQBMOSUDAFZDM-MQQKCMAXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Occurrence and Natural Distribution of Trans,trans 3 Hydroxyocta 4,6 Dienoic Acid

Isolation from Botanical Sources

The identification of trans,trans-3-hydroxyocta-4,6-dienoic acid has been documented in distinct and unrelated plant genera, highlighting its specialized distribution in the plant kingdom.

Presence in Selaginella Species

The genus Selaginella, commonly known as spikemosses, represents a significant source of this unique fatty acid. Research into the chemical constituents of various Selaginella species has led to the isolation and characterization of this compound and its derivatives. These findings indicate that the compound is a characteristic component of the chemical profile of this ancient lineage of plants.

Identification in Anarrhinum pedatum Extracts

Beyond the spikemosses, this compound has also been identified in the extracts of Anarrhinum pedatum, a flowering plant belonging to the Plantaginaceae family. The presence of this compound in such a distinct plant species suggests either a convergent evolution of the biosynthetic pathway or a broader, yet un-discovered, distribution.

Forms of Occurrence in Biological Matrices

Within these botanical sources, this compound exists in several forms, which influences its chemical properties and biological context.

Free Acid Form

The compound can be found in its free acid form, meaning it is not covalently bound to other molecules. In this state, the carboxylic acid group is free, and the molecule possesses a distinct polarity and reactivity. The isolation of the free acid often requires specific extraction and purification techniques to separate it from other cellular components.

Glycosidic Conjugates (e.g., 8-O-β-D-glucopyranoside)

In many instances, this compound is found as a glycosidic conjugate. A notable example is its 8-O-β-D-glucopyranoside derivative. In this form, a glucose molecule is attached to the hydroxyl group at the eighth carbon of the fatty acid chain. This glycosylation significantly increases the water solubility of the compound and may play a role in its storage and transport within the plant.

Biosynthetic Pathways and Metabolic Origins

Proposed Biosynthetic Routes to Hydroxy-Dienoic Acids

The generation of a short-chain hydroxy-dienoic acid with conjugated trans double bonds likely deviates from standard de novo fatty acid synthesis. Instead, it is hypothesized to arise from one of two primary routes: modification of a pre-existing fatty acid precursor via an oxylipin-like pathway, or through a specialized polyketide synthase (PKS)-like or fatty acid synthase (FAS) pathway with non-canonical domain functions.

Oxylipin Pathway Modification: The most plausible route begins with a common polyunsaturated fatty acid (PUFA), such as linoleic acid. This precursor is first cleaved from membrane phospholipids (B1166683) by a phospholipase A2 (PLA2) enzyme. nih.gov The free fatty acid then undergoes a series of enzymatic modifications. This pathway is responsible for a vast array of signaling molecules. nih.govmdpi.com Enzymes like lipoxygenases (LOX) or cytochrome P450 (CYP450) could introduce oxygen and facilitate the formation of conjugated double bonds. nih.govpnas.org Subsequent chain-shortening through a limited number of β-oxidation cycles could then yield the eight-carbon backbone of trans,trans-3-Hydroxyocta-4,6-dienoic acid. The β-oxidation pathway is known to generate 3-hydroxyacyl intermediates. nih.govebi.ac.uk

Modified FAS/PKS Pathway: Alternatively, a dedicated synthase complex could build the molecule from smaller precursors like acetyl-CoA and malonyl-CoA. wikipedia.org This would resemble the iterative process of standard fatty acid synthesis but would require specialized enzymatic domains to generate the specific pattern of hydroxylation and unsaturation. This route would involve controlled chain elongation to exactly eight carbons, followed by a specific sequence of reduction, dehydration, and potentially isomerization reactions to yield the final structure.

Enzymatic Machinery Involved in Carbon Chain Elongation and Desaturation

Regardless of the overarching route, the fundamental biochemical reactions rely on a conserved set of enzymatic activities, primarily associated with fatty acid synthase (FAS) and polyketide synthase (PKS) systems.

The core process of carbon chain elongation occurs through a cycle of four key reactions:

Condensation: Catalyzed by a β-ketoacyl-ACP synthase (KS) , this step elongates the growing acyl chain by two carbons, using malonyl-ACP as the donor.

Reduction: The resulting β-keto group is reduced to a hydroxyl group by a β-ketoacyl-ACP reductase (KR) , utilizing NADPH as a cofactor. This step forms the 3-hydroxy intermediate.

Dehydration: A 3-hydroxyacyl-ACP dehydratase (DH) removes a molecule of water, creating a double bond.

Reduction: An enoyl-ACP reductase (ER) reduces the double bond to a saturated carbon-carbon bond, using NADPH.

To generate an unsaturated product like this compound, this canonical cycle must be modified. Specifically, the enoyl-ACP reductase (ER) step would be skipped in the cycles where double bonds are to be retained. Furthermore, specialized desaturase enzymes or dehydratases with unusual specificity would be required to introduce the conjugated double bond system. In some plants, enzymes known as "conjugases," which are divergent forms of the Δ12-oleic acid desaturase, have been shown to convert existing cis-double bonds into conjugated systems. pnas.org

Hydroxylation Mechanisms at C-3 Position

The hydroxyl group at the C-3 position is a hallmark of intermediates in both fatty acid synthesis and degradation. Its formation in this context is most likely the direct result of the standard fatty acid biosynthesis cycle.

During the second step of the elongation cycle, a β-ketoacyl-ACP reductase (KR or FabG in bacteria) catalyzes the stereospecific reduction of the 3-ketoacyl-ACP intermediate. This reaction consumes one molecule of NADPH and yields a D-3-hydroxyacyl-ACP intermediate. This D-configuration is characteristic of fatty acid biosynthesis. In contrast, the 3-hydroxyacyl intermediates formed during the β-oxidation (degradation) of fatty acids possess the L-configuration. nih.gov

While other enzymes like cytochrome P450s are known to hydroxylate fatty acids, they typically act at other positions, such as the terminal (ω) or sub-terminal (ω-1) carbons. Hydroxylation at the α- (C-2) or β- (C-3) position is less common for P450s but has been observed. nih.govnih.gov However, given that the 3-hydroxy group is a natural intermediate in the core FAS pathway, the action of the β-ketoacyl-ACP reductase is the most direct and energetically favorable mechanism for its introduction. The pathway is designed to produce 3-hydroxyacids by condensing two acyl-CoAs, followed by a stereospecific reduction of the β-ketone. nih.gov

Stereochemical Control in Double Bond Formation (trans,trans Configuration)

Achieving the trans,trans conjugated diene structure is a key stereochemical challenge. Standard fatty acid synthesis involves a dehydratase (DH) that typically forms a trans-2-enoyl-ACP intermediate. The formation of a second, conjugated double bond requires specialized enzymatic activity.

Several mechanisms can be proposed for the formation of the conjugated trans,trans system:

Sequential Dehydration by a Specialized Dehydratase: A dehydratase with unusual specificity could act on a 3-hydroxy-4-enoyl-ACP intermediate, catalyzing a γ,δ-dehydration instead of the typical α,β-dehydration. This, combined with a standard dehydration in the preceding cycle, could generate a conjugated system.

Isomerase Activity: An enzyme with isomerase functionality could convert a non-conjugated diene system into a conjugated one. For instance, a cis-double bond introduced by a desaturase could be isomerized to a trans bond while inducing conjugation.

"Conjugase" Activity: As identified in some plant species, specialized enzymes related to fatty acid desaturases can directly convert a single cis double bond into a system of two conjugated trans double bonds. pnas.org This type of enzyme, acting on an octenoyl-ACP precursor, could directly generate the required diene structure. Such enzymes represent a fascinating intersection of desaturase and isomerase activities.

Comparative Analysis with Biosynthesis of Related Polyunsaturated Fatty Acids

The biosynthesis of this compound can be contrasted with that of common polyunsaturated fatty acids (PUFAs) like omega-3 and omega-6 fatty acids to highlight its unique features. wikipedia.org

PUFA synthesis is an aerobic pathway that occurs primarily on the endoplasmic reticulum and involves a series of separate elongase and desaturase enzymes. nih.gov This pathway is distinct from the primary cytosolic de novo fatty acid synthesis.

The key differences are summarized in the table below:

FeatureThis compound Biosynthesis (Proposed)Polyunsaturated Fatty Acid (PUFA) Biosynthesis
Primary Location Cytosol (if via modified FAS) or multiple compartments (if via oxylipin pathway)Endoplasmic Reticulum
Core Enzymes Modified Fatty Acid Synthase (FAS) or Polyketide Synthase (PKS); potentially Lipoxygenases (LOX), Cytochrome P450s (CYP), and β-oxidation enzymes. nih.govnih.govSeries of distinct Elongase and Desaturase enzymes.
Double Bond Intro. Dehydratase (DH) domains, possibly with isomerase or "conjugase" activity. pnas.orgAerobic Desaturase enzymes requiring O2 and reducing equivalents.
Double Bond Config. trans,transTypically all cis
Double Bond Pattern Conjugated (alternating single and double bonds) nih.govNon-conjugated (methylene-interrupted)
Oxygenation Hydroxyl group at C-3 from KR domain activity; potentially other oxygenations from LOX/CYP. nih.govnih.govNo hydroxylation in the main backbone synthesis; oxygen is incorporated later to form oxylipins.

In essence, the proposed biosynthesis of this compound represents a specialized modification of core fatty acid metabolism, employing unique enzymatic functionalities to create a conjugated, hydroxylated structure. This stands in contrast to the canonical PUFA pathway, which is dedicated to producing longer-chain, non-conjugated fatty acids with all-cis double bonds for their structural roles in membranes. nih.govmdpi.comresearchgate.net

Chemical Synthesis and Derivatization Strategies

Total Synthesis of trans,trans-3-Hydroxyocta-4,6-dienoic Acid

While a specific, dedicated total synthesis of this compound is not extensively documented in readily available literature, its structure lends itself to established synthetic methodologies. A plausible retrosynthetic analysis would involve key bond disconnections to simplify the molecule into readily available starting materials. The principal challenges in the synthesis are the stereocontrolled formation of the trans,trans-conjugated diene and the introduction of the hydroxyl group at the C3 position with the desired stereochemistry.

Key Synthetic Methodologies Employed

The construction of the carbon skeleton of this compound can be approached through several convergent strategies. A common theme in the synthesis of similar structures involves the coupling of smaller, functionalized fragments.

One of the most powerful and widely used methods for the formation of carbon-carbon bonds with high stereoselectivity is the Wittig reaction and its variants, particularly the Horner-Wadsworth-Emmons (HWE) olefination . The HWE reaction is renowned for its ability to generate E-alkenes with high selectivity, making it an ideal candidate for constructing the C4-C5 double bond of the target molecule.

Another key methodology would be the aldol reaction or related additions to a carbonyl group to introduce the C3 hydroxyl group. The stereochemistry of this hydroxyl group can be controlled through the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselective reactions.

The synthesis of a related compound, (±)-(E)-2,6-dimethyl-6-hydroxy-2,7-dienoic acid, involved the oxidation of linalool (B1675412) followed by further oxidation of the resulting aldehyde to the carboxylic acid. This highlights a strategy where the diene system is already present in the starting material, and subsequent reactions install the other required functionalities.

A hypothetical synthetic sequence could begin with a protected form of a 4-carbon aldehyde, which would undergo an aldol-type addition with an appropriate acetate (B1210297) enolate equivalent to form the C1-C3 fragment containing the hydroxyl group. The resulting aldehyde or ketone could then be subjected to an HWE reaction with a phosphonate (B1237965) reagent containing the C4-C8 portion of the molecule to establish the trans-double bond.

Stereoselective Approaches to Conjugated Diene Systems

The formation of the trans,trans-conjugated diene system is arguably the most critical aspect of the synthesis of this molecule. Several powerful methodologies exist for the stereoselective synthesis of 1,3-dienes.

The Horner-Wadsworth-Emmons (HWE) olefination is a prominent method for achieving E-selectivity in the formation of double bonds. In the context of this compound, a strategy could involve the reaction of a β-hydroxy-γ,δ-unsaturated aldehyde with a phosphonate ylide to construct the C6-C7 double bond. The E-selectivity of the HWE reaction is often very high, providing a reliable route to the desired stereoisomer.

Transition metal-catalyzed cross-coupling reactions , such as the Suzuki, Stille, and Negishi reactions, are also exceptionally useful for the synthesis of conjugated dienes. For instance, a vinyl-boron species could be coupled with a vinyl halide under palladium catalysis to form the C5-C6 bond of the diene system. The stereochemistry of the starting vinyl partners is typically retained in the product, allowing for precise control over the final diene geometry.

Another approach involves the Ramberg-Bäcklund reaction , which can be used to generate alkenes from α-halo sulfones. While less common for simple diene synthesis, it can be a powerful tool in certain contexts.

The synthesis of some complex natural products containing diene systems has utilized innovative strategies. For example, a dual copper hydride (CuH) and palladium-catalyzed hydroalkenylation of alkynes has been developed for the stereoselective synthesis of Z,Z- or Z,E-1,3-dienes. While this produces Z-dienes, it showcases the power of modern organometallic chemistry to control diene stereochemistry.

Synthesis of Analogues and Derivatives

The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships. Modifications can be targeted at the three key functional regions of the molecule: the carboxyl group, the hydroxyl moiety, and the diene system.

Structural Modifications at the Carboxyl Group

The carboxylic acid is a versatile functional group that can be readily converted into a variety of other functionalities.

ModificationReagents and ConditionsResulting Functional Group
EsterificationAlcohol (e.g., methanol, ethanol), Acid catalyst (e.g., H₂SO₄) or coupling agent (e.g., DCC/DMAP)Ester
AmidationAmine, Coupling agent (e.g., HATU, HOBt)Amide
ReductionLithium aluminum hydride (LiAlH₄), Borane (B79455) (BH₃)Primary Alcohol
Salt FormationBase (e.g., NaOH, KOH)Carboxylate Salt

Esterification can be achieved under standard Fischer esterification conditions using an alcohol in the presence of a catalytic amount of strong acid. Alternatively, for more sensitive substrates, milder conditions involving coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) can be employed.

Amide formation is typically accomplished by activating the carboxylic acid with a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) followed by the addition of the desired amine.

Reduction of the carboxylic acid to the corresponding primary alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This transformation would yield trans,trans-octa-4,6-diene-1,3-diol.

Transformations of the Hydroxyl Moiety

The secondary hydroxyl group at the C3 position is another key site for derivatization.

TransformationReagents and ConditionsResulting Functional Group
OxidationDess-Martin periodinane (DMP), Swern oxidationKetone
EtherificationAlkyl halide, Base (e.g., NaH)Ether
EsterificationAcyl chloride or anhydride (B1165640), Base (e.g., pyridine)Ester
HalogenationThionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)Halide

Oxidation of the secondary alcohol to a ketone would yield 3-oxo-octa-4,6-dienoic acid. Mild oxidation conditions such as the Dess-Martin periodinane (DMP) or a Swern oxidation are often preferred to avoid side reactions with the diene system.

Etherification , such as the formation of a methyl or benzyl (B1604629) ether, can be accomplished via a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base like sodium hydride (NaH) and then treated with an alkyl halide.

Esterification of the hydroxyl group to form an acetate or other ester can be readily achieved using the corresponding acyl chloride or anhydride in the presence of a base like pyridine.

Halogenation , the direct conversion of the hydroxyl group to a halogen, can be achieved using reagents like thionyl chloride for chlorination or phosphorus tribromide for bromination.

Manipulation of the Diene System

The conjugated diene system is a reactive handle that can be manipulated to produce a variety of analogues.

ReactionReagents and ConditionsResulting Structure
HydrogenationH₂, Pd/C (partial or full hydrogenation)Saturated or partially saturated fatty acid
CycloadditionDienophile (e.g., maleic anhydride)Diels-Alder adduct
Epoxidationm-CPBA, OxoneEpoxide
DihydroxylationOsO₄, NMOTetrol

Hydrogenation of the diene can be controlled to selectively reduce one or both of the double bonds. Using a catalyst like palladium on carbon (Pd/C) with hydrogen gas can lead to the fully saturated 3-hydroxyoctanoic acid. Careful control of the reaction conditions (catalyst, pressure, temperature) can potentially allow for the selective reduction of one of the double bonds.

The Diels-Alder reaction is a powerful transformation for conjugated dienes. Reaction with a dienophile, such as maleic anhydride, would lead to the formation of a six-membered ring, significantly altering the molecular architecture.

Oxidative transformations can also be employed. Epoxidation with an agent like meta-chloroperoxybenzoic acid (m-CPBA) could selectively form an epoxide at one of the double bonds. Dihydroxylation using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) would introduce two additional hydroxyl groups, leading to a tetrol derivative.

Incorporation into Complex Molecular Scaffolds (e.g., Lipopeptides, Aromatic Derivatives)

The distinct chemical architecture of this compound, characterized by a hydroxyl group and a conjugated diene system, renders it a valuable precursor for the synthesis of more elaborate molecular structures, including lipopeptides and aromatic derivatives. The integration of such functionalized fatty acids can bestow unique conformational properties and biological functions upon the resulting larger molecules.

Lipopeptide Synthesis:

The principal methodology for attaching fatty acids to peptide backbones is via N-acylation at the N-terminal amino acid of a peptide sequence. This is commonly carried out during solid-phase peptide synthesis (SPPS) following the assembly of the desired peptide on a solid support. The general procedure encompasses the following stages:

Peptide Assembly: The peptide is constructed on a solid resin, such as Rink amide resin, utilizing standard Fmoc-based SPPS techniques. This process involves the iterative removal of the Fmoc protecting group with a base like piperidine, followed by the coupling of the subsequent Fmoc-protected amino acid. pacific.edu

N-terminal Deprotection: Upon coupling the final amino acid, its N-terminal Fmoc group is cleaved to reveal a free amine.

Acylation with this compound: The fatty acid is activated to generate a reactive intermediate, for instance, an active ester or acid halide. This activated acid is then coupled to the N-terminal amine of the peptide that is bound to the resin. Widely used coupling agents include HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in conjunction with a base such as DIPEA (N,N-diisopropylethylamine). pacific.edu

Cleavage and Deprotection: The completed lipopeptide is detached from the resin, and any protecting groups on the amino acid side chains are concurrently removed. This is typically accomplished with a potent acid solution, for example, trifluoroacetic acid (TFA) containing scavenger molecules. youtube.com

A critical aspect of incorporating this compound is the safeguarding of its hydroxyl group to avert undesirable reactions during the peptide coupling steps. This is generally achieved by converting the hydroxyl into an ester or ether, which can be subsequently removed in the final cleavage stage.

An alternative strategy, termed Cysteine Lipidation on a Peptide or Amino acid (CLipPA), facilitates the direct lipidation of unprotected peptides that have a free thiol group, offering a potentially gentler method for introducing the lipid component. researchgate.net

Table 1: General Steps in Solid-Phase Lipopeptide Synthesis
StepDescriptionKey Reagents
1. Resin SwellingThe solid support is expanded in an appropriate solvent to facilitate optimal reaction conditions.DMF, DCM
2. Fmoc DeprotectionElimination of the Fmoc protecting group from the N-terminus of the elongating peptide chain.20% Piperidine in DMF
3. Amino Acid CouplingActivation and attachment of the subsequent Fmoc-protected amino acid to the exposed N-terminus.Fmoc-amino acid, HBTU, DIPEA
4. N-terminal AcylationCoupling of the fatty acid to the deprotected N-terminus of the fully assembled peptide.trans,trans-3-Hydroxyocta-4,6-dienoic acid, HBTU, DIPEA
5. CleavageDetachment of the lipopeptide from the resin and removal of side-chain protecting groups.TFA, scavengers (e.g., water, TIPS)
6. PurificationIsolation and purification of the crude lipopeptide.HPLC

Aromatic Derivatives:

The conjugated diene functionality within this compound is capable of engaging in cycloaddition reactions, most notably the Diels-Alder reaction, to create cyclic and aromatic compounds. For example, furoic acids and their derivatives, which also possess a diene system within a furan (B31954) ring, have been demonstrated to function as dienes in Diels-Alder reactions with appropriate dienophiles, leading to a variety of saturated and aromatic carbocyclic products. rsc.org Although direct examples employing this compound are not widely documented, this principle highlights its potential as a synthetic precursor for building complex aromatic frameworks.

Chemoenzymatic Synthesis Methods

Chemoenzymatic synthesis leverages the high selectivity of biocatalysts in concert with the effectiveness of traditional chemical reactions to devise efficient and environmentally sustainable synthetic pathways. For a molecule such as this compound, enzymes can be utilized for crucial stereoselective transformations.

Lipase-Catalyzed Reactions:

Lipases are highly adaptable enzymes capable of catalyzing esterification, transesterification, and hydrolysis with remarkable selectivity. A feasible chemoenzymatic strategy for producing this compound could entail the lipase-mediated resolution of a racemic mixture of a suitable precursor. For instance, a racemic ester of 3-hydroxyocta-4,6-dienoic acid could undergo enantioselective hydrolysis by a lipase, yielding one enantiomer as the unreacted ester and the other as the hydrolyzed acid. Lipase-catalyzed esterification is also a frequently employed technique for synthesizing fatty acid esters under mild reaction conditions. nih.gov

Table 2: Potential Chemoenzymatic Steps for trans,trans-3-Hydroxyocta-4,6-dienoic Acid Synthesis
Enzymatic StepEnzyme ClassPotential ApplicationExample from Literature (Analogous)
Enantioselective HydrolysisLipaseKinetic resolution of a racemic ester of 3-hydroxyocta-4,6-dienoic acid.Lipase-catalyzed synthesis of butyl dihydrocaffeate. nih.gov
Stereoselective ReductionAlcohol DehydrogenaseReduction of a corresponding 3-keto-4,6-dienoic acid to introduce the hydroxyl group with specific stereochemistry.N/A
C-C Bond FormationAldolaseAssembly of the carbon backbone from smaller precursor molecules.N/A

Whole-Cell Biotransformation:

In certain applications, intact microbial cells can be harnessed to carry out multiple reaction steps. The biosynthesis of lipopeptides in microorganisms like Bacillus is mediated by fatty acid synthetases and non-ribosomal peptide synthetases (NRPSs). frontiersin.orgmdpi.com The starter condensation domains of these NRPSs show specificity for the length and structure of the fatty acid chain that is incorporated into the final lipopeptide. researchgate.net It is plausible that genetically engineered microorganisms could be designed to produce this compound or to facilitate its direct incorporation into a lipopeptide structure.

Biological Activities and Mechanistic Investigations

Cellular and Molecular Targets of Action

Direct cellular and molecular targets of trans,trans-3-Hydroxyocta-4,6-dienoic acid have not yet been extensively documented. However, based on the behavior of other hydroxyoctadecadienoic acids (HODEs), it is plausible that this compound interacts with specific cellular components to elicit biological responses. For instance, 13(S)-HODE, a well-studied linoleic acid metabolite, is known to be taken up by vascular endothelial cells and incorporated into phospholipids (B1166683), particularly phosphatidylcholine. nih.gov This incorporation can perturb membrane functions and signaling. While the specific binding partners for this compound remain to be identified, potential targets could include cell surface receptors, intracellular signaling proteins, and enzymes involved in lipid metabolism.

Modulation of Cellular Pathways

The ability of lipid molecules to modulate complex cellular pathways is a cornerstone of their biological function. The potential for this compound to influence pathways such as angiogenesis and inflammation is of significant interest.

While direct evidence for the role of this compound in angiogenesis is not yet available, studies on other signaling molecules offer a potential model. The Hedgehog signaling pathway, for example, is crucial for embryonic development and has been shown to influence cell replication, migration, and specialization. mpg.de This pathway, through the activation of the membrane protein Smo, can trigger a cascade of events leading to changes in cellular metabolism and behavior, processes that are fundamental to angiogenesis. mpg.de Future research may explore whether this compound can interact with and modulate such pathways.

The involvement of hydroxy fatty acids in inflammatory processes is well-established. For example, 3,4,5-Trihydroxycinnamic acid (THCA) has been shown to exert anti-inflammatory effects by suppressing the production of inflammatory cytokines and chemokines. nih.gov It achieves this by modulating the AKT, ERK, and NF-κB signaling pathways and inducing the expression of antioxidant proteins. nih.gov It is hypothesized that this compound may participate in similar anti-inflammatory cascades, although the precise mechanisms require elucidation.

Lipoxygenases (LOXs) are key enzymes in the biosynthesis of various lipid mediators and are implicated in inflammatory responses. researchgate.net These enzymes catalyze the oxidation of polyunsaturated fatty acids to produce hydroperoxides. researchgate.net The potential for this compound to interact with and possibly inhibit LOXs is an area of interest. For instance, the natural product 2,4,6-trihydroxy-3-geranyl-acetophenone (tHGA) has demonstrated potent LOX inhibitory activity. researchgate.net Investigating whether this compound shares this property could reveal important aspects of its biological function.

In Vitro Pharmacological Profiling (Mechanistic, not clinical)

The mechanistic understanding of a compound's action is greatly enhanced by in vitro pharmacological profiling. Such studies can determine a compound's affinity for various receptors and its potency as an agonist or antagonist. For example, detailed in vitro studies of 3-alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives have revealed their high affinity and potent antagonist activity at specific metabotropic glutamate (B1630785) receptors. nih.gov Similar comprehensive in vitro profiling of this compound is necessary to characterize its pharmacological properties and to identify its specific molecular targets. This would involve a battery of assays to assess its interaction with a wide range of receptors and enzymes.

Structure Activity Relationship Sar Studies

Impact of Hydroxyl Group Stereochemistry and Position

The hydroxyl (-OH) group at the C-3 position is a critical determinant of the biological activity of trans,trans-3-Hydroxyocta-4,6-dienoic acid. The stereochemical configuration of this group, designated as either (R) or (S), can profoundly influence how the molecule interacts with its biological targets. In many biological systems, enzymes and receptors possess chiral binding pockets, meaning they exhibit a high degree of stereospecificity. A change in the stereochemistry from (R) to (S), or vice versa, can lead to a significant alteration or even complete loss of biological activity, as the molecule may no longer fit correctly into the binding site of its target protein.

Furthermore, the position of the hydroxyl group along the fatty acid chain is not arbitrary. Its location at C-3 is significant for its role in specific metabolic pathways or signaling cascades. Shifting the hydroxyl group to other positions on the octadienoic acid backbone would likely result in a molecule with a distinct set of biological properties, or a lack thereof.

Role of Chain Length and Saturation

Altering the chain length would produce a homologous series of 3-hydroxy-4,6-dienoic acids. An increase or decrease in the number of carbon atoms would impact how the molecule partitions into lipid bilayers and interacts with hydrophobic binding pockets of proteins. Similarly, the degree of saturation is critical. The presence of the two double bonds in the diene system makes the molecule unsaturated. Introducing more double bonds or, conversely, saturating one or both of the existing double bonds would significantly change the molecule's flexibility, shape, and electronic properties, thereby altering its biological activity.

Effects of Substitutions on Biological Efficacy and Selectivity

The introduction of additional functional groups or substituents onto the carbon backbone of this compound would be expected to have a profound impact on its biological efficacy and selectivity. Substitutions could be made at various positions, including the carbon chain, or by modifying the existing carboxyl and hydroxyl groups.

For instance, esterification or amidation of the C-1 carboxyl group would neutralize its negative charge, altering the molecule's polarity and its ability to form ionic bonds. This could change its cellular uptake and interaction with targets that have positively charged residues. Similarly, etherification or esterification of the C-3 hydroxyl group would remove its hydrogen-bonding capability, which may be essential for target recognition.

Introducing substituents such as halogens, methyl groups, or other functionalities at different points along the carbon chain could influence the molecule's lipophilicity, metabolic stability, and steric profile, leading to changes in both the potency and the selectivity of its biological effects.

Computational Approaches to SAR Analysis

While specific computational studies on this compound are not widely documented, computational chemistry provides powerful tools for probing its structure-activity relationship. Techniques such as molecular mechanics and quantum mechanics can be used to model the three-dimensional structure of the molecule and its various isomers, providing insights into their relative stabilities and electronic properties.

Molecular docking simulations could be employed to predict how this compound and its analogs bind to the active sites of putative enzyme or receptor targets. These in silico models can help to rationalize the importance of the hydroxyl group's stereochemistry and the diene's geometry by visualizing the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and specificity.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Separation and Purification in Research Settings

Chromatography is an indispensable tool for the isolation and purification of specific compounds from complex biological matrices, such as fungal culture broths. The choice of chromatographic technique is dictated by the physicochemical properties of the target molecule and its precursors.

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) for Volatile Metabolites and Precursors

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. nih.govekb.eg In the context of fungal metabolites, HRGC-MS is instrumental in identifying volatile precursors and related metabolic products in the headspace of cultures or in solvent extracts. nih.govmdpi.com This method combines the superior separation capabilities of high-resolution gas chromatography with the sensitive and specific detection of mass spectrometry, allowing for the identification of compounds even at trace levels. psu.edu The analysis of the volatile profile of a fungus can provide clues about the biosynthetic pathways active under specific growth conditions. nih.govmdpi.com For instance, the detection of various alcohols, ketones, and esters can indicate the metabolic state of the fungus and point to potential precursors of more complex molecules like trans,trans-3-Hydroxyocta-4,6-dienoic acid. nih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantification of non-volatile and thermally labile compounds like polyketides and their derivatives. creative-proteomics.comnih.gov Reversed-phase HPLC, often using C18 columns, is commonly employed to separate compounds based on their hydrophobicity. nih.govsielc.com This technique is crucial for isolating this compound from fungal culture extracts, providing pure samples for subsequent structural analysis and bioactivity screening. nih.govnih.gov HPLC can be scaled from analytical to preparative levels, enabling both the quantification of the compound in a mixture and the isolation of larger quantities for further studies. aocs.org The use of a photodiode array (PDA) detector can provide preliminary information about the structure of the eluting compounds based on their UV-Vis absorption spectra. researchgate.net

Countercurrent Chromatographic Techniques for Labile Precursors

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby minimizing the risk of irreversible adsorption and degradation of sensitive compounds. nih.govmdpi.com This makes it particularly well-suited for the separation of labile natural products and their precursors. youtube.comnih.gov CCC operates by partitioning solutes between two immiscible liquid phases, one of which is held stationary while the other is pumped through the system. aocs.org The gentle nature of this technique ensures a high recovery of the analyte, which is advantageous when dealing with precious or unstable biosynthetic intermediates. nih.gov

Table 1: Application of Chromatographic Techniques in the Study of Fungal Metabolites

Technique Application Advantages Relevant Findings
HRGC-MS Analysis of volatile organic compounds (VOCs) from fungal cultures. nih.govmdpi.com High sensitivity and specificity for volatile and semi-volatile compounds. nih.gov Identification of potential volatile precursors and metabolic fingerprinting of fungal strains. nih.govmdpi.com
HPLC Isolation and quantification of non-volatile compounds like polyketides. creative-proteomics.comnih.gov High resolution, reproducibility, and scalability. nih.govaocs.org Purification of target compounds for structural elucidation and bioassays. nih.govnih.gov

| CCC | Separation of labile and sensitive natural products. nih.govyoutube.com | Minimizes sample degradation and loss due to the absence of a solid support. mdpi.com | Effective for purifying unstable precursors in biosynthetic pathways. nih.gov |

Spectroscopic Characterization for Structural Elucidation of Novel Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. omicsonline.org One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. nih.govresearchgate.net For a molecule like this compound, ¹H NMR would reveal signals for the olefinic protons in the conjugated diene system, the proton on the hydroxyl-bearing carbon, and the protons of the alkyl chain. nih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. omicsonline.orgresearchgate.net COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range correlations between protons and carbons, allowing for the complete assembly of the carbon skeleton and the placement of functional groups. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS, HRESIMS)

High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. nih.govmdpi.com HRESIMS provides highly accurate mass measurements, often to within a few parts per million, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. mdpi.com Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the molecule and obtain information about its substructures, further aiding in the structural elucidation process. nih.govmdpi.com

Table 2: Spectroscopic Data for the Structural Elucidation of Hydroxy Fatty Acids

Technique Type of Information Provided Application to this compound
¹H NMR Chemical shifts and coupling constants of protons. researchgate.net Reveals the presence and configuration of the olefinic protons, the methine proton at C-3, and the terminal methyl group. nih.govaocs.org
¹³C NMR Chemical shifts of carbon atoms. nih.gov Identifies the carbonyl carbon of the carboxylic acid, the hydroxyl-bearing carbon, and the sp² carbons of the conjugated diene. researchgate.net
2D NMR (COSY, HSQC, HMBC) Connectivity between atoms (H-H, C-H). omicsonline.orgresearchgate.net Establishes the sequence of the carbon chain and the positions of the hydroxyl group and the double bonds. nih.gov

| HRMS (HRESIMS) | High-accuracy molecular weight and elemental formula. researchgate.netmdpi.com | Confirms the molecular formula of the compound and its derivatives. nih.gov |

Table 3: List of Compound Names

Compound Name
This compound
Acetyl-CoA
Propionyl-CoA
Malonyl-CoA
Methylmalonyl-CoA
Orcinol
Dehydracetic acid
2-hydroxy-6-methylbenzoic acid
Ethanol
1-propanol
2-methyl propanol
2-methyl butanol
3-methyl-1-butanol
1-octen-3-ol
Acetone
2-pentanone
2-heptanone
3-octanone
2-octanone
Ethyl acetate (B1210297)
1-butanol-3-methylacetate
3-methyl butanal
Tenuin A
Tenuin B
Luzulin A
Peniphenone E
Clavatol
Dictyofuran B
Trisphaerolide A
Neopeltolide
trans,trans-muconic acid
Gallic acid
Protocatechuic acid
4-O-caffeoylquinic acid
Caffeic acid
p-coumaric acid
3,4-di-O-caffeoylquinic acid
4,5-di-O-caffeoylquinic acid
Rutin
Naringin
Quercetin
Kaempferol
Apigenin
Cirsiliol
Phenol,2,4-bis (1,1-dimethylethyl)
1-Hexadecene
1-Hexadecanol
Hexadecanoic acid
Octadecanoic acid methyl ester
1-Nonadecene

Advanced Detection and Quantification in Complex Biological Matrices

The accurate detection and quantification of specific lipid metabolites like this compound in complex biological matrices such as plasma, urine, or tissues are paramount for understanding their physiological and pathological roles. The development of sensitive and specific analytical methods is crucial for elucidating the metabolic pathways and cellular functions of such compounds. Methodologies for the analysis of hydroxy fatty acids have evolved significantly, with a strong reliance on chromatographic separation coupled with mass spectrometric detection.

Liquid chromatography-mass spectrometry (LC-MS), particularly in tandem with high-resolution mass spectrometry (HRMS) or triple quadrupole mass spectrometry (MS/MS), stands as a cornerstone for the analysis of fatty acids and their derivatives in biological samples. nih.govnih.gov These techniques offer high sensitivity and selectivity, which are essential for distinguishing and quantifying low-abundance analytes within a complex mixture of structurally similar lipids. nih.gov For instance, a general approach for quantifying 41 different saturated and unsaturated fatty acids in human plasma and edible oils has been developed using LC-MS, achieving limits of detection in the nanomolar range (5-100 nM). nih.gov Sample preparation for such analyses often involves the removal of highly abundant lipids like phospholipids (B1166683) and triglycerides through solid-phase extraction (SPE) or saponification to reduce matrix effects and improve detection sensitivity. nih.govnih.gov

The analysis of hydroxy fatty acids, including structural isomers, often requires derivatization to enhance ionization efficiency and chromatographic separation. nih.gov Derivatization of the carboxylic acid group can facilitate analysis in positive ion mode, leading to increased sensitivity. nih.gov For the structural elucidation of unsaturated fatty acids, derivatization of the double bonds can help in identifying their precise location. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for fatty acid analysis, which typically requires the conversion of the analytes into more volatile esters, such as fatty acid methyl esters (FAMEs). researchgate.net For hydroxy fatty acids, further derivatization of the hydroxyl group is often necessary.

A significant challenge in the analysis of compounds like this compound is the potential for multiple stereoisomers. Chiral chromatography is essential for the separation and quantification of individual enantiomers, which may exhibit different biological activities. This can be achieved either by using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a non-chiral column.

Table of Research Findings for Hydroxy Fatty Acid Analysis

Since specific data for this compound is not available, the following table presents typical parameters from published methods for the analysis of other hydroxy fatty acids in biological samples, which could serve as a starting point for method development for the target compound.

Analyte ClassBiological MatrixAnalytical MethodSample PreparationLimit of Quantification (LOQ)Linearity (R²)Reference
41 Fatty AcidsHuman PlasmaLC-MSSaponification5-100 nM (LOD)Not Specified nih.gov
6 Organic AcidsHuman Fecal SamplesLC-MSLiquid-Liquid Extraction0.01 mM> 0.991 mdpi.com
3-Hydroxybenzo[a]pyreneHuman UrineLC-MS/MSSPE and Derivatization50 pg/LNot Specified mdpi.com
Short & Long Chain FAsHuman PlasmaLC-MSDerivatization2.3–660 fmolNot Specified nih.gov

Lack of Specific Research Hinders Detailed Metabolic Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the enzymatic transformations and metabolic fate of the specific chemical compound, this compound. While general principles of fatty acid metabolism are well-established, detailed preclinical data focusing on this particular molecule is not presently available in published research.

General metabolic pathways for fatty acids typically involve a series of enzymatic reactions. Biotransformation is a crucial process that facilitates the conversion of compounds into forms that can be utilized by the body or excreted. This process is broadly categorized into Phase I and Phase II reactions. Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to increase their water solubility and facilitate elimination.

For other, more extensively studied unsaturated fatty acids, it is known that they can be absorbed, activated, and undergo oxidation. They can also be acylated into ester lipids. However, it is not possible to directly extrapolate these findings to this compound without specific experimental evidence.

The role of specific enzyme classes such as hydrolases and transferases is fundamental to the metabolism of a wide array of compounds. Hydrolases catalyze the cleavage of chemical bonds by the addition of water, while transferases are responsible for the transfer of functional groups from one molecule to another. In the context of fatty acid metabolism, these enzymes would be expected to play a role, but their specific interaction with and substrate specificity for trans,trans-3-Hydroxyocta-4,6-dieno-ic acid have not been characterized.

Similarly, the formation of conjugates, such as glucosides and esters, is a common metabolic pathway for compounds containing hydroxyl groups, as it enhances their water solubility for excretion. Oxidative and reductive pathways are also central to the breakdown and transformation of fatty acids. However, the specific metabolites that would be formed from this compound through these pathways remain unidentified.

Due to the absence of direct research on this compound, a detailed discussion of the enzymes catalyzing its biotransformations, the formation of specific conjugates, its oxidative and reductive metabolic pathways, the precise role of enzyme classes like hydrolases and transferases in its metabolism, and the substrate specificity of the involved enzymes cannot be provided at this time. Further preclinical research is required to elucidate the metabolic profile of this specific hydroxy fatty acid.

Future Research Directions and Translational Perspectives Non Clinical

Elucidation of Undiscovered Biosynthetic Enzymes

The biosynthetic pathway of trans,trans-3-hydroxyocta-4,6-dienoic acid is currently uncharacterized. A primary research objective is the identification and characterization of the enzymes responsible for its formation. Future investigations could focus on several promising areas:

Exploration of Fatty Acid Hydratases: Fatty acid hydratases are known to catalyze the addition of a water molecule to the double bonds of unsaturated fatty acids, a potential mechanism for introducing a hydroxyl group. researchgate.net Systematic screening of microbial genomes for novel hydratases and testing their activity on C8 polyunsaturated precursors could reveal enzymes capable of producing the specific 3-hydroxy structure. researchgate.net

Investigation of Cytochrome P450 (CYP) Enzymes: CYP enzymes are versatile biocatalysts involved in the hydroxylation and epoxidation of a wide range of lipids, including polyunsaturated fatty acids (PUFAs). frontiersin.org Research efforts could involve heterologous expression and characterization of CYPs from organisms known to produce diverse lipid metabolites, assessing their ability to hydroxylate an octa-4,6-dienoic acid precursor at the C-3 position.

Characterization of Polyketide Synthase (PKS) and Fatty Acid Synthase (FAS) Systems: The biosynthesis of polyketides and fatty acids involves a series of enzymatic domains that could potentially be involved in the production of this molecule. nih.govacs.org Engineering of PKS or FAS systems, particularly by altering ketoreductase (KR) domain specificity, could be a viable route to generating hydroxylated fatty acids. nih.govresearchgate.net

Exploration of Novel Biological Roles in Uncharted Organisms

The biological function of this compound remains unknown. Future research should aim to identify its presence in various organisms and elucidate its physiological roles.

Metabolomic Screening of Microbial and Marine Organisms: Many unique fatty acids are produced by bacteria, fungi, and marine invertebrates. mdpi.com Broad metabolomic screening of diverse microbial and marine ecosystems could lead to the discovery of natural sources of this compound.

Signaling and Communication: Oxidized fatty acids, or oxylipins, often act as signaling molecules in both intra- and inter-kingdom communication. mdpi.com Research could investigate the potential of this compound to act as a quorum-sensing molecule in bacteria, a defense compound, or a signaling molecule in plant-microbe interactions.

Interaction with Cellular Receptors: Short- and medium-chain hydroxy fatty acids are known to interact with G protein-coupled receptors (GPCRs) such as GPR84 and hydroxycarboxylic acid (HCA) receptors, modulating immune and metabolic responses. nih.govresearchgate.net Future studies should test the ability of this compound to bind to and activate these or other orphan receptors.

Development of Chemoenzymatic Synthetic Routes for Analogues

The development of efficient and stereoselective synthetic routes is crucial for producing this compound and its analogues for research purposes. Chemoenzymatic approaches, which combine the strengths of chemical and biological catalysis, offer a powerful strategy. nih.govmdpi.com

Enzymatic Desaturation and Hydroxylation: A potential route could involve the use of desaturase enzymes to create the diene system in a saturated C8 precursor, followed by a stereoselective hydroxylation using an identified hydratase or CYP enzyme. frontiersin.org

Lipase-Mediated Reactions: Lipases are versatile enzymes that can be used for the synthesis of various fatty acid derivatives. Future work could explore the use of lipases in the kinetic resolution of racemic mixtures of hydroxylated precursors to obtain enantiomerically pure this compound.

Combination with Chemical Methods: A convergent synthesis could be designed where key chiral building blocks are produced enzymatically and then assembled using modern chemical methods, such as cross-coupling reactions, to construct the final molecule. nih.gov

Advanced Mechanistic Studies on Cellular and Molecular Interactions

Understanding how this compound interacts with cellular components is key to deciphering its biological function.

Lipid-Protein Interactions: Studies could be designed to identify protein binding partners of this molecule. This could involve techniques like affinity chromatography or photoaffinity labeling to isolate and identify interacting proteins.

Effects on Membrane Properties: The incorporation of fatty acids into cell membranes can alter their physical properties, such as fluidity and permeability. nih.gov Biophysical studies could examine the effect of this compound on model lipid bilayers and biological membranes.

Modulation of Signaling Pathways: Upon identification of a biological effect, further research would be needed to delineate the downstream signaling pathways. This could involve transcriptomic and proteomic analyses to identify changes in gene and protein expression in response to treatment with the compound. For instance, its effect on inflammatory pathways involving NF-κB or metabolic pathways regulated by AMPK could be investigated. nih.gov

Potential as Research Tools in Chemical Biology

Derivatives of this compound could be developed as chemical probes to study lipid metabolism and signaling.

Fluorescent and Tagged Analogs: The synthesis of fluorescently labeled or biotin-tagged versions of the molecule would allow for its visualization within cells and the identification of its subcellular localization. thermofisher.comacs.org

Photoaffinity Probes: The introduction of a photoreactive group would enable the covalent cross-linking of the molecule to its binding partners, facilitating their identification. nih.gov

Metabolic Probes: Alkyne- or azide-tagged analogues could be used in bioorthogonal chemistry approaches to track the metabolic fate of the fatty acid within cells and identify enzymes that process it. acs.org

Bioengineering Approaches for Enhanced Production in Model Systems

Once the biosynthetic genes for this compound are identified, metabolic engineering strategies can be employed to enhance its production in microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae). monash.edumdpi.com

Pathway Engineering: This would involve the heterologous expression of the identified biosynthetic genes in a suitable host. Further optimization could include increasing the flux of precursors, such as acetyl-CoA and NADPH, and knocking out competing metabolic pathways. nih.govnih.gov

Enzyme Engineering: The catalytic efficiency and substrate specificity of the biosynthetic enzymes could be improved through protein engineering techniques like site-directed mutagenesis or directed evolution. nih.gov

Host Engineering: The host organism could be engineered to improve its tolerance to the accumulation of the fatty acid product, for example, by modifying its cell membrane composition or overexpressing efflux pumps. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the structural integrity of trans,trans-3-Hydroxyocta-4,6-dienoic acid in synthesized samples?

  • Methodological Answer : Structural confirmation requires a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^13C-NMR to resolve the stereochemistry of the diene system (4E,6E) and hydroxyl group position.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS/MS can verify the molecular formula (e.g., exact mass for C8H12O3C_8H_{12}O_3) and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Identify characteristic O-H and conjugated diene stretching frequencies.
  • Chromatographic Purity : Reverse-phase HPLC with UV detection (210–260 nm) ensures sample homogeneity .

Q. How can researchers ensure the stability of trans,trans-3-Hydroxyocta-4,6-dienoic acid during experimental storage?

  • Methodological Answer :

  • Storage Conditions : Store at –20°C under inert gas (e.g., argon) to prevent oxidation of the diene moiety.
  • Solvent Selection : Use anhydrous solvents (e.g., deuterated DMSO for NMR) to avoid hydrolysis.
  • Stability Monitoring : Perform periodic LC-MS checks to detect degradation products like 3-oxo derivatives, which may form via dehydration or oxidation .

Advanced Research Questions

Q. What experimental strategies can be employed to investigate the metabolic pathways involving trans,trans-3-Hydroxyocta-4,6-dienoic acid in microbial systems?

  • Methodological Answer :

  • Isotopic Labeling : Use 13C^{13}C- or 2H^2H-labeled precursors in microbial cultures to track incorporation into downstream metabolites via GC-MS or LC-MS.
  • Gene Knockout Studies : Disrupt putative β-oxidation or hydroxylase genes in model organisms (e.g., Pseudomonas) to identify pathway dependencies.
  • Enzyme Assays : Purify candidate enzymes (e.g., acyl-CoA dehydrogenases) and measure activity using spectrophotometric NADH oxidation assays .

Q. How should contradictory data regarding the reactivity of the diene moiety in trans,trans-3-Hydroxyocta-4,6-dienoic acid be resolved?

  • Methodological Answer :

  • Controlled Kinetic Studies : Compare reaction rates under varying conditions (pH, temperature, catalysts) to isolate contributing factors.
  • Computational Modeling : Use density functional theory (DFT) to predict regioselectivity in cycloaddition or oxidation reactions.
  • Internal Standards : Include deuterated analogs (e.g., 2H4^2H_4-labeled compounds) during extraction to correct for artifactual dehydration, as demonstrated in cholestenoic acid studies .

Q. What approaches are suitable for studying the interaction of trans,trans-3-Hydroxyocta-4,6-dienoic acid with lipid membranes or proteins?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize synthetic lipid bilayers or receptor proteins to measure binding affinity in real time.
  • Fluorescence Anisotropy : Tag the compound with a fluorophore (e.g., dansyl) to monitor conformational changes in membrane models.
  • Molecular Dynamics Simulations : Model interactions with phospholipid bilayers to predict permeability or localization .

Methodological Considerations for Data Interpretation

Q. How can researchers address challenges in quantifying low concentrations of trans,trans-3-Hydroxyocta-4,6-dienoic acid in biological matrices?

  • Methodological Answer :

  • Derivatization : Convert the hydroxyl and carboxylic acid groups to trimethylsilyl (TMS) esters for enhanced GC-MS sensitivity.
  • Solid-Phase Extraction (SPE) : Use C18 cartridges to isolate the compound from complex mixtures (e.g., cell lysates).
  • Standard Curves : Prepare calibration standards in matrix-matched solutions to correct for ion suppression/enhancement effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.